molecular formula C33H35FO10S B14121516 Cagliflozin Impurity 5

Cagliflozin Impurity 5

货号: B14121516
分子量: 642.7 g/mol
InChI 键: ZLVUUHANEBJVJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cagliflozin Impurity 5 is a byproduct or degradation product formed during the synthesis or storage of Cagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.

准备方法

The preparation of Cagliflozin Impurity 5 involves several synthetic routes and reaction conditions. One common method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is then added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is heated to room temperature and allowed to react for two hours. Afterward, a saturated ammonium chloride solution is added, and the mixture is extracted, dried, concentrated, and purified to obtain this compound .

化学反应分析

Cagliflozin Impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with n-butyllithium and carbon dioxide can lead to the formation of carboxylated derivatives .

科学研究应用

Cagliflozin Impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical method development and validation. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cagliflozin by studying its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .

作用机制

The mechanism of action of Cagliflozin Impurity 5 is closely related to that of Cagliflozin. Cagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps lower blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 co-transporter and associated glucose transport pathways .

相似化合物的比较

Cagliflozin Impurity 5 can be compared with other impurities and degradation products of Cagliflozin, such as Cagliflozin Impurity 7 and Cagliflozin Monohydrate. While all these impurities are formed during the synthesis or storage of Cagliflozin, they differ in their chemical structures and properties. For example, Cagliflozin Monohydrate is a hydrate form of Cagliflozin, whereas this compound is a carboxylated derivative. These differences highlight the uniqueness of this compound in terms of its formation, chemical reactions, and potential impact on the drug’s safety and efficacy .

属性

分子式

C33H35FO10S

分子量

642.7 g/mol

IUPAC 名称

[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H35FO10S/c1-18-7-10-25(15-24(18)16-27-13-14-29(45-27)23-8-11-26(34)12-9-23)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3

InChI 键

ZLVUUHANEBJVJT-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。